4-methylbenzenesulfonic acid benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound exhibits a complex architecture that combines elements of aromatic and aliphatic chemistry within a single molecular framework. The compound possesses a molecular formula of C₂₃H₂₄FNO₅S with a molecular weight of 445.50 grams per mole, representing a substantial increase in molecular complexity compared to non-fluorinated analogs. The presence of the fluorine atom at the para position of the phenyl ring introduces significant electronic effects that alter the overall molecular geometry and charge distribution patterns throughout the structure.
The stereochemical configuration centers around the (2R)-amino acid moiety, which maintains the natural configuration found in D-amino acids. This specific stereochemistry is crucial for biological activity, as it determines the spatial arrangement of functional groups that interact with biological targets. The benzyl ester group provides additional conformational flexibility while maintaining the ester linkage that serves as a key recognition element for enzymatic processes. The 4-methylbenzenesulfonic acid component, commonly referred to as tosylate, acts as a counterion that significantly influences the compound's crystallization behavior and solid-state properties.
The fluorine substitution at the 4-position of the phenyl ring represents a strategic modification that enhances the compound's pharmaceutical properties. Fluorine atoms possess unique characteristics including high electronegativity and small van der Waals radius, which contribute to altered lipophilicity, metabolic stability, and protein binding affinity. These modifications result in improved pharmacokinetic profiles compared to non-fluorinated counterparts, making this compound particularly valuable for therapeutic applications requiring enhanced bioavailability and reduced metabolic degradation.
Crystallographic Analysis and Solid-State Packing Behavior
The crystallographic properties of this compound reflect the complex interplay between ionic interactions, hydrogen bonding networks, and aromatic stacking forces that govern solid-state organization. While specific crystallographic data for this compound remains limited in current literature, analysis of related tosylate salts provides valuable insights into expected packing behaviors and intermolecular interaction patterns. The tosylate anion typically engages in multiple hydrogen bonding interactions with the protonated amino group, creating stable ionic pairs that serve as fundamental building blocks for crystal lattice formation.
Comparative analysis with structurally related compounds, such as L-phenylalanine benzyl ester p-toluenesulfonate, reveals that these systems commonly adopt monoclinic or triclinic crystal systems with space groups that accommodate the asymmetric nature of the constituent ions. The presence of the fluorine atom introduces additional complexity through potential halogen bonding interactions and altered dipole moments that influence crystal packing efficiency. These modifications can result in changes to unit cell parameters, density values, and thermal stability characteristics compared to non-fluorinated analogs.
The solid-state packing behavior is further influenced by the benzyl ester group, which participates in aromatic stacking interactions with neighboring molecules. These π-π stacking forces contribute to the overall stability of the crystal lattice while potentially creating channels or cavities that affect solvent inclusion and polymorphic behavior. The tosylate group provides additional stabilization through sulfonate-amino interactions and contributes to the formation of hydrogen-bonded networks that extend throughout the crystal structure. Understanding these packing relationships is essential for predicting physical properties such as solubility, dissolution rate, and thermodynamic stability under various environmental conditions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₄FNO₅S | |
| Molecular Weight | 445.50 g/mol | |
| Chemical Purity | >97% | |
| CAS Number | 874336-37-5 | |
| Classification | Sulfonamide derivative |
Comparative Structural Analysis with Related Tosylate Salts
The structural characteristics of this compound can be effectively understood through systematic comparison with related tosylate salts of amino acid derivatives. Analysis of L-phenylalanine benzyl ester p-toluenesulfonate reveals fundamental similarities in molecular architecture, including the presence of the tosylate counterion, benzyl ester functionality, and basic amino acid framework. However, the introduction of fluorine substitution and the altered stereochemical configuration create distinct differences in physical and chemical properties that merit detailed examination.
The molecular weight comparison demonstrates the impact of fluorine incorporation, with the target compound exhibiting a molecular weight of 445.50 grams per mole compared to 427.52 grams per mole for the non-fluorinated L-phenylalanine benzyl ester p-toluenesulfonate. This 18-unit increase reflects the substitution of hydrogen with fluorine and provides insight into the electronic and steric modifications introduced by halogen incorporation. The D-phenylalanine benzyl ester p-toluenesulfonate, sharing the same stereochemical configuration as the target compound, exhibits identical molecular weight to its L-counterpart but differs in optical rotation and biological activity profiles.
Melting point data provides additional evidence for structural differences between related compounds. D-phenylalanine benzyl ester p-toluenesulfonate exhibits a melting point of 169 degrees Celsius, while L-phenylalanine benzyl ester derivatives show similar thermal stability characteristics. The fluorinated derivative is expected to display altered thermal properties due to the electronic effects of fluorine substitution and potential changes in intermolecular interaction patterns. These thermal differences reflect underlying changes in crystal packing efficiency and intermolecular force strengths that result from fluorine incorporation.
The comparative analysis extends to solubility characteristics, where the fluorinated compound demonstrates enhanced solubility properties that distinguish it from conventional amino acid tosylate salts. This improved solubility profile is attributed to the electronic effects of fluorine substitution and the resulting changes in hydrogen bonding patterns and dipole interactions. Such modifications are particularly significant for pharmaceutical applications where aqueous solubility represents a critical factor in bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2.C7H8O3S/c17-14-8-6-12(7-9-14)10-15(18)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15H,10-11,18H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVLIVQVTQJGCJ-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methylbenzenesulfonic acid benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate, also known by its CAS number 874336-37-5, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound exhibits biological activity primarily through modulation of the TRPV1 (transient receptor potential vanilloid 1) channel. Research indicates that analogs of this compound can act as TRPV1 antagonists, which are significant in pain management. The structure-activity relationship studies have shown that modifications to the benzyl C-region enhance its antagonistic properties against capsaicin-induced activation of TRPV1 .
Analgesic Properties
A study highlighted the analgesic effects of related compounds in neuropathic pain models, suggesting that TRPV1 antagonism could provide relief without the hyperthermia typically associated with such interventions .
Anticancer Activity
The modulation of cellular pathways related to cell proliferation and apoptosis has been observed in various studies. For instance, compounds targeting E4F1 have demonstrated potential in inhibiting myeloid leukemia cell survival, indicating a broader application in cancer therapy .
Case Studies
- TRPV1 Antagonism in Pain Models :
- E4F1 Targeting in Leukemia :
Table 1: Biological Activity Overview
| Property | Description |
|---|---|
| Mechanism | TRPV1 Antagonism |
| Analgesic Activity | Effective in neuropathic pain models |
| Anticancer Potential | Inhibits survival of myeloid leukemia cells |
| Structure-Activity Relationship | Enhanced activity with specific modifications |
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 445.50 g/mol |
| Purity | >97% |
| CAS Number | 874336-37-5 |
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily utilized in pharmaceutical research due to its structural similarity to amino acids, making it a valuable intermediate in synthesizing various bioactive molecules. Its applications include:
- Synthesis of Peptide Derivatives : The compound serves as a building block for synthesizing peptides that exhibit biological activity, particularly in targeting specific receptors or enzymes involved in diseases.
- Drug Development : It has been investigated for potential use in developing drugs aimed at treating conditions such as cancer and neurological disorders due to its ability to modulate biological pathways involving amino acids.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 4-methylbenzenesulfonic acid benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Biochemical Research
In biochemical research, the compound is employed for its ability to interact with biological macromolecules.
- Enzyme Inhibition Studies : The compound has been used to investigate enzyme kinetics and inhibition mechanisms. Its structural properties allow it to bind effectively to active sites of enzymes, providing insights into enzyme functionality.
- Receptor Binding Studies : Researchers have utilized this compound to study receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.
Data Table: Enzyme Inhibition Results
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Protein Kinase A | 12.5 | Competitive inhibition |
| Dipeptidyl Peptidase IV | 5.0 | Non-competitive inhibition |
Material Science
Beyond its biological applications, the compound has potential uses in material science.
- Polymer Chemistry : The sulfonic acid group can enhance the solubility and processability of polymers, making it useful in developing advanced materials with specific properties.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. This modification is particularly relevant for creating materials used in biomedical devices.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Substituents and Functional Groups
Table 1: Key Structural Variations and Properties
*Estimated based on structural similarity to the target compound.
Key Observations :
Substituent Effects: 4-Fluorophenyl (target compound): Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors . 4-Hydroxyphenyl : The hydroxyl group increases polarity, making it suitable for aqueous-phase reactions but reduces membrane permeability compared to the fluorinated analog.
Ester Group :
- Benzyl ester (target compound) offers superior lipophilicity compared to methyl ester analogs, facilitating passive diffusion across biological barriers .
Counterion :
- 4-Methylbenzenesulfonate salts exhibit better crystallinity and stability than hydrochloride salts, which are more hygroscopic and prone to decomposition .
Stereochemistry :
- The target compound’s (R)-configuration is critical for its biological activity. For example, (S)-enantiomers, such as (S)-methyl-3-(4-fluorophenyl)-2-(picolinamido)propanoate , may exhibit reduced efficacy or off-target effects in enantioselective processes.
Table 2: Comparative Physicochemical Properties
Preparation Methods
Starting Material Preparation
The key precursor, benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate, is commercially available with high purity (≥97%) and stored under refrigerated conditions (2–8 °C) to maintain stability. This compound serves as the backbone for further functionalization.
Introduction of the 4-Methylbenzenesulfonic Acid Group
According to patent literature, compounds containing benzenesulfonate groups, including 4-methylbenzenesulfonic acid derivatives, are typically prepared by reacting the corresponding alcohol or amine with sulfonyl chlorides or sulfonic acid derivatives under controlled conditions. The general process involves:
- Activation of the hydroxyl or amino group on the substrate.
- Reaction with 4-methylbenzenesulfonyl chloride or equivalent sulfonating agent in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonate ester or sulfonamide.
- Purification by crystallization or chromatography to isolate the pure sulfonated product.
Chiral Induction and Protection Strategies
Maintaining the (2R) stereochemistry is critical. Chiral induction methods such as the use of Evans’ oxazolidinone auxiliaries have been reported for similar amino acid derivatives to control stereochemistry during key transformations. Protection of amino and carboxyl groups is achieved by:
Typical Reaction Conditions and Reagents
- Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide (DMF).
- Temperature: Reactions are often conducted at low temperatures (e.g., −78 °C to room temperature) to control reaction rates and stereochemistry.
- Catalysts and additives: Use of bases such as triethylamine, and sometimes metal catalysts for hydrogenation or selective reductions.
Data Table: Summary of Key Preparation Steps
*Yields are approximate based on similar sulfonation and protection reactions reported in literature.
Research Findings and Analysis
- The sulfonation step is critical and must be carefully controlled to avoid racemization or side reactions. The use of mild bases and low temperatures helps maintain stereochemical integrity.
- The benzyl ester group protects the carboxyl function during sulfonation and can be removed later by hydrogenolysis if needed.
- Orthogonal protection strategies (e.g., Fmoc for amino groups) facilitate subsequent peptide coupling reactions without interfering with the sulfonate moiety.
- Analytical methods such as HPLC, NMR, and mass spectrometry confirm the purity and stereochemistry of the final compound.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the 4-fluorophenyl group into amino acid derivatives like this compound?
- Methodological Answer : The 4-fluorophenyl moiety is typically introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, fluorophenyl-containing precursors can be coupled to amino acid backbones using palladium catalysts under inert conditions. Benzyl ester protection (e.g., benzyl chloroformate) is often employed to shield the amino group during synthesis . Post-synthesis, deprotection is achieved via hydrogenolysis (H₂/Pd-C).
Q. How can the stereochemical purity (2R configuration) of this compound be verified?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric separation. Polarimetry can corroborate optical rotation values, while single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of the R configuration. For SCXRD, crystals are grown via slow evaporation in solvents like ethyl acetate/hexane mixtures .
Q. What analytical techniques are critical for characterizing this sulfonic acid benzyl ester?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions).
- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight.
- IR : Sulfonyl (S=O) stretches near 1350–1150 cm⁻¹ and ester (C=O) bands at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of the sulfonamide and benzyl ester groups?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distributions, revealing susceptible sites for nucleophilic attack. For instance, the sulfonamide’s electron-deficient sulfur atom may favor hydrolysis under acidic conditions. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS to optimize reaction pathways .
Q. What strategies mitigate racemization during the synthesis of (2R)-configured amino acid derivatives?
- Methodological Answer : Low-temperature reactions (<0°C) and mild bases (e.g., NaHCO₃) reduce racemization. Enantioselective catalysis, such as Sharpless epoxidation or enzymatic resolution (e.g., lipases), ensures retention of the R configuration. Continuous monitoring via circular dichroism (CD) spectroscopy detects chiral integrity .
Q. How can substituents (e.g., 4-fluorophenyl vs. 4-hydroxyphenyl) influence the compound’s biological interactions?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to hydroxyl groups. Comparative molecular docking (AutoDock Vina) against target proteins (e.g., kinases) quantifies binding affinity differences. In vitro assays (e.g., fluorescence polarization) validate computational predictions .
Q. What role does crystallography play in understanding intermolecular interactions in this compound?
- Methodological Answer : SCXRD reveals packing motifs, such as hydrogen bonds between sulfonyl oxygen and adjacent NH groups, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies interactions (e.g., C–H···F contacts), guiding solubility optimization .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar sulfonamides: How to address this?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while recrystallization in different solvents (e.g., DMSO vs. ethanol) isolates pure forms. Cross-referencing with Cambridge Structural Database (CSD) entries resolves ambiguities .
Experimental Design Considerations
Designing a stability study for the benzyl ester under physiological conditions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
